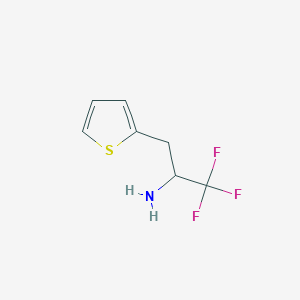

1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-amine

Beschreibung

Historical Context and Discovery Timeline

The development of this compound emerges from the broader historical context of organofluorine chemistry advancement throughout the 20th and 21st centuries. Organofluorine compounds have evolved from laboratory curiosities to essential components in pharmaceuticals, agrochemicals, and materials science. The carbon-fluorine bond, recognized as one of the strongest in organic chemistry with an average bond energy around 480 kilojoules per mole, provides exceptional thermal and chemical stability to fluorinated molecules. This fundamental understanding laid the groundwork for developing complex fluorinated structures like this compound.

The specific synthesis pathways for trifluoromethyl amines have witnessed significant methodological advances in recent decades. Historical approaches to trifluoromethyl amine synthesis faced considerable challenges due to the inherent instability of these compounds, particularly secondary trifluoromethyl amines, which readily undergo fluoride elimination even during standard purification procedures. The nitrogen lone pair in these structures can promote fluoride elimination, presenting substantial synthetic obstacles that required innovative solutions. Early synthetic strategies relied heavily on harsh reaction conditions and specialized reagents that limited practical applications.

Recent methodological breakthroughs have revolutionized the synthesis of compounds like this compound. The development of bench-stable trifluoromethylating reagents, such as tetramethylammonium trifluoromethylthiolate, has enabled more practical synthetic approaches. These advances represent a significant departure from earlier methods that required extreme reaction conditions or toxic reagents. The evolution of synthetic methodology reflects the growing demand for fluorinated building blocks in medicinal chemistry and materials science applications.

Significance in Organofluorine Chemistry

This compound occupies a distinctive position within organofluorine chemistry due to its unique combination of structural features. The compound exemplifies the sophisticated molecular designs that characterize modern organofluorine research, where strategic fluorine incorporation can dramatically alter molecular properties. Fluorine's exceptional electronegativity of 3.98 and its lowest polarizability among all atoms create distinctive intermolecular interactions that influence both chemical reactivity and biological activity. These fundamental properties manifest in the compound's enhanced stability and unique reactivity profile.

The trifluoromethyl group in this compound serves as a critical structural element that imparts specific physicochemical properties. Trifluoromethyl groups are recognized for their ability to enhance lipophilicity while simultaneously providing metabolic protection in biological systems. The electron-withdrawing nature of the trifluoromethyl substituent significantly influences the electronic properties of the adjacent amine functionality, creating opportunities for selective chemical transformations. This electronic modulation enables precise control over reactivity patterns that are essential for advanced synthetic applications.

The thiophene ring system in this compound contributes additional complexity and functionality that extends beyond simple structural diversity. Thiophene rings are well-established as bioisosteres for benzene rings in medicinal chemistry applications, offering similar aromatic character with enhanced metabolic stability and altered electronic properties. The combination of thiophene heterocyclic chemistry with trifluoromethyl amine functionality creates a molecular framework that bridges multiple areas of synthetic and medicinal chemistry research.

The following data table summarizes key physicochemical properties of this compound:

Current Research Landscape and Knowledge Gaps

Contemporary research involving this compound reflects the broader trends in organofluorine chemistry toward developing more efficient synthetic methodologies and exploring novel applications. Current synthetic approaches emphasize the development of mild, operationally simple procedures that can accommodate diverse functional groups while maintaining high selectivity. The synthesis of trifluoromethyl amines through formal umpolung strategies represents a significant advancement in this field, offering rapid and selective formation of these challenging molecular frameworks.

Recent methodological developments have focused on addressing the fundamental challenges associated with trifluoromethyl amine synthesis and stability. The inherent instability of secondary trifluoromethyl amines has driven research toward developing specialized synthetic protocols that minimize degradation pathways during both synthesis and purification. Advanced synthetic strategies now employ carefully optimized reaction conditions and specialized reagent systems to overcome these stability challenges. These developments have particular relevance for compounds like this compound, where maintaining structural integrity throughout synthetic sequences is essential.

The current research landscape also encompasses investigations into the biological activity and applications of trifluoromethyl amine-containing compounds. Chiral trifluoromethyl amines have gained significant attention as potential building blocks for pharmaceutically relevant molecules, with particular interest in their applications as unnatural amino acids and enzyme inhibitors. The development of enantioselective synthetic methods for these compounds represents an active area of investigation, with biocatalytic approaches showing particular promise for accessing enantioenriched materials.

Significant knowledge gaps remain in understanding the full synthetic potential and applications of this compound. While fundamental synthetic methodologies have been established, comprehensive studies of its reactivity patterns and transformation chemistry are limited. The compound's behavior under various reaction conditions and its compatibility with different synthetic transformations require systematic investigation. Additionally, detailed studies of its biological activity and potential therapeutic applications remain largely unexplored, representing significant opportunities for future research.

The development of scalable synthetic methods for this compound and related compounds presents ongoing challenges that limit their broader application. Current synthetic protocols, while effective on laboratory scales, often require specialized reagents and equipment that may not be readily applicable to larger-scale synthesis. Research into more practical and cost-effective synthetic approaches represents a critical need for advancing the field and enabling broader application of these valuable synthetic building blocks.

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-3-thiophen-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NS/c8-7(9,10)6(11)4-5-2-1-3-12-5/h1-3,6H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWYMPVJZHMGOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680052 | |

| Record name | 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012884-80-8 | |

| Record name | 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analyse Chemischer Reaktionen

Oxidation: The compound can undergo oxidation to form the corresponding trifluoromethyl ketone.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group.

Common Reagents and Conditions: Reagents such as potassium permanganate (KMnO4) for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions are commonly used.

Major Products: The major products include trifluoromethyl ketones, amines, and various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Wirkmechanismus

Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.

Pathways Involved: It may modulate biochemical pathways related to metabolism, signaling, and cellular processes.

Mechanism: The trifluoromethyl group enhances the compound's binding affinity and metabolic stability, leading to prolonged biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Comparisons

Electronic Effects

- The trifluoromethyl group in all analogs increases electronegativity and metabolic stability compared to non-fluorinated amines.

- Thiophene vs. In contrast, phenyl-substituted analogs exhibit higher hydrophobicity, favoring blood-brain barrier penetration .

Pharmacological Activity

- Thiophene derivatives are also explored in anticancer agents (e.g., thiadiazole-thiophene hybrids with IC₅₀ values <2 μg/mL) .

- For example, 1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-amine (C₈H₉F₃N₂) may act as a CNS modulator due to nitrogen’s lone-pair interactions .

- Oxolane derivatives : The oxygen atom in oxolane improves aqueous solubility, making these analogs suitable for medicinal chemistry optimization .

Biologische Aktivität

1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-amine (CAS No. 1012884-80-8) is a fluorinated organic compound notable for its unique trifluoromethyl group and thiophene ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, biological evaluations, and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C7H8F3NS |

| Molecular Weight | 195.21 g/mol |

| IUPAC Name | This compound |

| InChI Key | HIWYMPVJZHMGOU-UHFFFAOYSA-N |

| CAS Number | 1012884-80-8 |

Synthesis

The synthesis of this compound typically begins with thiophene-2-carboxaldehyde. The process involves the formation of an imine intermediate followed by reduction and trifluoromethylation under anhydrous conditions using sodium hydride (NaH) and trifluoromethyl iodide (CF3I) as reagents. This method allows for the production of high-purity compounds suitable for biological evaluation.

Anticancer Potential

Recent studies have highlighted the cytotoxic effects of compounds similar to this compound against various cancer cell lines. For instance, compounds with similar structural motifs have shown significant cytotoxicity against MCF-7 breast cancer cells while exhibiting lower toxicity towards normal cells. The introduction of a tertiary amine side chain has been found to enhance the anticancer properties of these compounds .

Case Study: MTT Assay Evaluation

In a comparative study using the MTT assay, synthesized compounds were tested against MCF-7 cells at a concentration of 1 μM. The results indicated that many of these compounds exhibited superior cytotoxicity compared to Tamoxifen, a well-known breast cancer treatment .

| Compound Name | Cytotoxicity (IC50) | Comparison to Tamoxifen |

|---|---|---|

| 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-amines | X μM | Higher |

| Tamoxifen | Y μM | Reference |

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity and bioavailability, facilitating better interaction with cellular targets involved in cancer proliferation pathways.

Toxicological Profile

While promising in terms of therapeutic potential, understanding the toxicological profile of 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-amines is crucial for their development as safe therapeutic agents. Preliminary assessments indicate that while they exhibit significant anticancer activity, further studies are required to fully elucidate their safety profile in vivo.

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-amine typically proceeds via the following key steps:

- Formation of the corresponding trifluoromethylated alcohol or ketone intermediate.

- Conversion of the hydroxyl or carbonyl group to the amine functionality through reductive amination or substitution reactions.

This approach leverages the reactivity of trifluoroacetone or trifluoroacetaldehyde derivatives with thiophene-containing substrates under controlled conditions.

Preparation of the Key Intermediate: 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-ol

A common precursor to the amine is the corresponding secondary alcohol, 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-ol, which is synthesized by nucleophilic addition of thiophene to trifluoroacetone under basic conditions:

| Parameter | Details |

|---|---|

| Reagents | Thiophene, trifluoroacetone, base (e.g., sodium hydride) |

| Solvent | Anhydrous tetrahydrofuran (THF) |

| Temperature | Room temperature to slightly elevated (~25–40°C) |

| Reaction Type | Nucleophilic addition |

| Yield | Moderate to high (dependent on reaction scale) |

This method is well-documented for its efficiency and scalability, often employed in industrial settings with continuous flow reactors to improve yield and purity.

Conversion of Alcohol to Amine

The transformation of the trifluoromethylated alcohol to the corresponding amine involves:

- Activation of the hydroxyl group (e.g., conversion to a leaving group such as a tosylate or mesylate).

- Nucleophilic substitution with ammonia or primary amines.

- Alternatively, reductive amination of the corresponding ketone intermediate with ammonia or amine sources using reducing agents like sodium cyanoborohydride or catalytic hydrogenation.

Specific reaction conditions include:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Hydroxyl activation | Tosyl chloride or mesyl chloride, base (e.g., pyridine) | Converts OH to better leaving group |

| Nucleophilic substitution | Ammonia or amine, polar aprotic solvent (e.g., DMF) | Substitution at activated carbon |

| Reductive amination | Ammonia or amine, reducing agent (NaBH3CN, Pd/C + H2) | Direct conversion from ketone |

| Temperature | 0–50°C | Controlled to minimize side reactions |

| Yield | Variable; optimized protocols report yields above 70% | Dependent on reagent purity and conditions |

Solvent-Free and Green Chemistry Approaches

Recent studies have demonstrated solvent-free synthesis routes for related fluorinated β-amino alcohols and amines, which may be adapted for this compound:

- Use of tert-butyl diazenyl intermediates to facilitate α-hydroxy α-trifluoromethyl diazene formation.

- Reactions proceed efficiently at room temperature with quantitative yields (>99%) and high purity (>95% by NMR).

- Avoidance of chromatographic purification steps enhances atom economy and reduces environmental impact.

These methods rely on Lewis acid catalysts such as boron trifluoride etherate to enhance electrophilicity and promote the reaction under mild conditions.

Alternative Synthetic Routes via Hydrazone Intermediates

Another approach involves the synthesis of hydrazone intermediates from trifluoromethyl ketones and hydrazine derivatives, followed by further transformations to amines:

- Refluxing trifluoromethyl ketones with hydrazine or hydrazide derivatives in ethanol or other suitable solvents.

- Subsequent reduction or rearrangement steps to yield the amine functionality.

- Yields reported in literature vary from moderate to good (~28% to 70%), depending on purification and crystallization methods.

Summary Table of Preparation Methods

Research Findings and Considerations

- The trifluoromethyl group imparts significant electron-withdrawing effects, influencing reactivity and stability during synthesis.

- Reaction rates and yields are sensitive to stereoelectronic effects of substituents on the thiophene ring.

- Solvent-free and catalytic methods offer greener alternatives with improved atom economy.

- Purification often involves crystallization or extraction; chromatographic steps can sometimes be avoided in optimized protocols.

- Industrial scale-up benefits from continuous flow techniques, enhancing safety and reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.